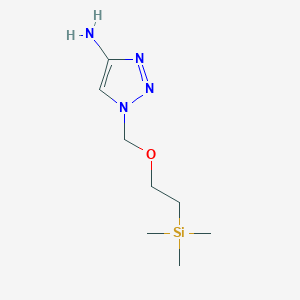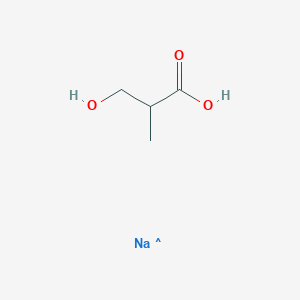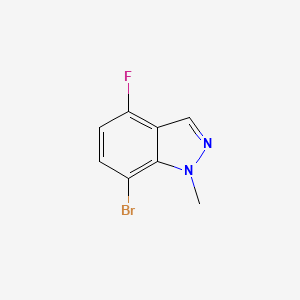
Citrinin 13C13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citrinin 13C13 is a stable isotopically labeled form of citrinin, a secondary fungal metabolite produced by species of the genera Penicillium and Aspergillus . Citrinin is known for its nephrotoxic properties and is commonly found in stored grains and other plant products . The isotopically labeled version, this compound, is used primarily as an internal standard in mass spectrometry for the quantification of citrinin in various samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method involves the use of ortho-toluate anion chemistry to introduce three 13C labels in two steps . The process includes cyclisation, oxidation, deprotection, and carboxylation reactions starting from a protected intermediate of the labeled citrinin synthesis .
Industrial Production Methods: Large-scale production of Citrinin 13C13 is achieved through a diastereoselective total synthetic strategy.
Analyse Chemischer Reaktionen
Types of Reactions: Citrinin 13C13 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and application in scientific research.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include dihydrocitrinone, a metabolite of citrinin, and other derivatives that are useful for analytical purposes .
Wissenschaftliche Forschungsanwendungen
Citrinin 13C13 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of citrinin in samples.
Biology: Helps in studying the metabolic pathways and biological effects of citrinin in various organisms.
Medicine: Used in toxicological studies to understand the nephrotoxic effects of citrinin and its metabolites.
Wirkmechanismus
Citrinin exerts its effects primarily through the induction of reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cells . It targets the mitochondria, causing mitochondrial membrane potential loss and subsequent cell death . The labeled version, Citrinin 13C13, is used to study these mechanisms in detail through various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Ochratoxin A: Another nephrotoxic mycotoxin often found together with citrinin in contaminated food products.
Aflatoxin B1: A potent carcinogenic mycotoxin produced by Aspergillus species.
Patulin: A mycotoxin produced by Penicillium species, known for its acute toxicity.
Uniqueness of Citrinin 13C13: this compound is unique due to its stable isotopic labeling, which allows for precise quantification and analysis in scientific research. Its use as an internal standard in mass spectrometry sets it apart from other mycotoxins .
Eigenschaften
Molekularformel |
C13H14O5 |
|---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
(3R,4S)-6-hydroxy-3,4,5-tri((113C)methyl)-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |
InChI-Schlüssel |
CBGDIJWINPWWJW-DZIGRXTASA-N |
Isomerische SMILES |
[13CH3][13C@@H]1[13C@H](O[13CH]=[13C]2[13C]1=[13C]([13C](=[13C]([13C]2=O)[13C](=O)O)O)[13CH3])[13CH3] |
Kanonische SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)




![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)

![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)


